4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide
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Overview
Description
4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, a chlorobenzyl group, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with 4-chloropyrazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiocarbamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert the carbothioamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzyl derivatives
Scientific Research Applications
4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzyl chloride: A related compound with similar structural features but different functional groups.
2-chlorobenzyl chloride: Another related compound with a different substitution pattern on the benzyl group.
4-chlorobenzonitrile: Shares the chlorobenzyl moiety but has a nitrile group instead of the pyrazole and carbothioamide groups
Uniqueness
4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide is unique due to its dual pyrazole rings and the presence of both chlorobenzyl and carbothioamide groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H11Cl2N5S |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
4-chloro-N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]pyrazole-1-carbothioamide |
InChI |
InChI=1S/C14H11Cl2N5S/c15-11-5-18-21(8-11)14(22)19-12-6-17-20(9-12)7-10-3-1-2-4-13(10)16/h1-6,8-9H,7H2,(H,19,22) |
InChI Key |
PPPSMKPUVBDFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)NC(=S)N3C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
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